3-Hydroxymorindone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-9(17)4-7-11(12(5)18)13(19)6-2-3-8(16)15(21)10(6)14(7)20/h2-4,16-18,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGUFVZKUDRMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxymorindone: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone, an anthraquinone derivative, is a natural product of interest within the scientific community, particularly for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and delves into the current understanding of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound

To date, the primary identified natural source of this compound is the plant Knoxia roxburghii (Spreng.) M. A. Rau, a member of the Rubiaceae family.[1][2][3] This plant has a history of use in traditional Chinese medicine. While this compound has been identified as a constituent of Knoxia roxburghii, comprehensive quantitative data regarding its abundance in this or other plant species remains limited in publicly available literature. Further research is required to quantify the concentration of this compound in various tissues of Knoxia roxburghii and to explore other potential botanical sources.

Biosynthesis of this compound

The biosynthesis of this compound is understood to follow the established pathway for Rubiaceae-type anthraquinones, which is a branch of the shikimate pathway.[4][5] This pathway is distinct from the polyketide pathway, which is responsible for the biosynthesis of many other types of anthraquinones.

The biosynthesis of the anthraquinone core in the Rubiaceae commences with chorismate, a key intermediate in the shikimate pathway. The pathway proceeds through the following key steps:

-

Formation of Isochorismate: Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS).[5][6] This is a critical regulatory step, channeling precursors into anthraquinone biosynthesis.

-

Formation of o-Succinylbenzoic Acid (OSB): Isochorismate then reacts with α-ketoglutarate in a reaction catalyzed by o-succinylbenzoate synthase (OSBS) to form o-succinylbenzoic acid.[5]

-

Activation of OSB: OSB is subsequently activated by conversion to its coenzyme A thioester, OSB-CoA, a reaction mediated by OSB:CoA ligase.[5]

-

Naphthoate Synthesis and Cyclization: The activated OSB-CoA undergoes a series of reactions, including cyclization, to form the naphthalene ring system, a core component of the anthraquinone structure.

-

Prenylation: The naphthalene intermediate is then prenylated, typically with dimethylallyl pyrophosphate (DMAPP), which is derived from the isoprenoid pathway.

-

Final Cyclization and Aromatization: Subsequent cyclization and aromatization reactions lead to the formation of the basic anthraquinone skeleton.

Tailoring Steps: Following the formation of the core anthraquinone structure, a series of tailoring reactions, including hydroxylations and methylations, are required to produce the specific substitution pattern of this compound. While the general pathway is established, the specific enzymes responsible for the hydroxylation at position 3 and other modifications of the morindone scaffold are not yet fully characterized. It is known that radical S-adenosyl-L-methionine (SAM) enzymes can be involved in the methylation of anthraquinone precursors.[7][8]

Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound are not extensively documented. However, based on standard methodologies for the analysis of anthraquinones from plant sources, a general workflow can be outlined.

General Workflow for Isolation and Analysis

Caption: General experimental workflow for isolation and analysis.

1. Extraction:

-

Plant Material: Dried and powdered plant material (e.g., roots of Knoxia roxburghii) is used as the starting material.[1]

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol or methanol.[1] This can be done through maceration, percolation, or Soxhlet extraction to ensure efficient extraction of the anthraquinones.

2. Fractionation and Purification:

-

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For anthraquinones, partitioning between water and a moderately polar organic solvent like ethyl acetate is common.

-

Chromatography: The resulting fractions are then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel or Sephadex column chromatography is frequently used for the initial separation of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC): These techniques are employed for the final purification of this compound to obtain a high-purity sample.

-

3. Structure Elucidation:

-

The purified compound is subjected to spectroscopic analysis to confirm its identity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

4. Quantitative Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the quantitative analysis of this compound in plant extracts. A validated analytical method would be required, including the use of a certified reference standard of this compound to generate a calibration curve for accurate quantification.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for this compound from its natural sources. The table below is provided as a template for future research findings.

| Natural Source (Plant Part) | Extraction Method | Analytical Method | Concentration of this compound (mg/g dry weight) | Reference |

| Knoxia roxburghii (Root) | Data not available | Data not available | Data not available | |

| Other potential sources | Data not available | Data not available | Data not available |

Future Perspectives

The study of this compound presents several opportunities for future research. A primary focus should be on the quantitative analysis of this compound in Knoxia roxburghii and the screening of other plants within the Rubiaceae family to identify new, potentially richer sources. Furthermore, the elucidation of the specific enzymes involved in the tailoring steps of its biosynthesis, particularly the hydroxylases and methyltransferases, will provide a more complete understanding of its formation and could open avenues for biotechnological production through metabolic engineering. As more data becomes available, this guide will be updated to reflect the expanding knowledge base on this promising natural product.

References

- 1. Extracts of Knoxia roxburghii (Spreng.) M. A. Rau Induce Apoptosis in Human MCF-7 Breast Cancer Cells via Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracts of Knoxia roxburghii (Spreng.) M. A. Rau Induce Apoptosis in Human MCF-7 Breast Cancer Cells via Mitochondrial Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of coelulatin for the methylation of anthraquinone featuring HemN-like radical S-adenosyl-L-methionine enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biosynthesis of coelulatin for the methylation of anthraquinone featuring HemN-like radical S-adenosyl-L-methionine enzyme [frontiersin.org]

An In-depth Technical Guide on 3-Hydroxymorindone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymorindone, a naturally occurring anthraquinone, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, where available in the literature, are presented. Furthermore, this document elucidates the molecular mechanisms underlying its anti-cancer effects, with a focus on the induction of apoptosis through the mitochondrial pathway. All quantitative data are summarized in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mode of action.

Chemical Structure and Identification

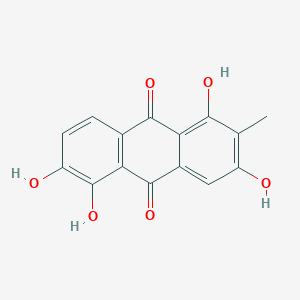

This compound, systematically named 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione, is a member of the anthraquinone class of organic compounds. Its chemical structure is characterized by a tricyclic aromatic system with two ketone groups and four hydroxyl substituents, along with a methyl group.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione | [1] |

| CAS Number | 80368-74-7 | [2] |

| Molecular Formula | C₁₅H₁₀O₆ | [3][4] |

| Molecular Weight | 286.24 g/mol | [2][3] |

| Canonical SMILES | CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O | [1] |

| InChI Key | JCZGUFVZKUDRMM-UHFFFAOYSA-N | [1] |

| Synonyms | 3-Hydroxy-morindone, 1,3,5,6-Tetrahydroxy-2-methylanthraquinone | [5] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available computed and experimental information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Reference |

| Physical State | Solid (predicted) | ||

| Melting Point | Not reported | ||

| Boiling Point | Not reported | ||

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers. | General solubility for similar flavonoids. Specific data for this compound is not available. | |

| XLogP3 | 2.9 | Computed | [1] |

| UV-Vis λmax | Not reported |

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in various plant species, most notably in the Rubiaceae family.

-

Natural Sources: It has been identified in Morinda citrifolia (Noni) and is a constituent of the traditional Chinese medicine plant Knoxia roxburghii (Spreng.) M. A. Rau.[6]

-

Biosynthesis: The biosynthesis of anthraquinones in Morinda species is understood to proceed via the shikimate pathway.[3] Chorismate, a key intermediate in this pathway, is converted to isochorismate by the enzyme isochorismate synthase, which is a critical regulatory step in the biosynthesis of these compounds.[3]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of pure this compound are not extensively documented in a single source. However, based on general procedures for isolating anthraquinones from plant materials, a representative protocol can be outlined.

Isolation and Purification of a this compound-Containing Fraction from Knoxia roxburghii

The following protocol is based on the methodology described for obtaining a bioactive fraction containing this compound from Knoxia roxburghii.[6]

-

Extraction:

-

The dried and powdered roots of Knoxia roxburghii are extracted with 75% ethanol.

-

The resulting extract is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

-

Fractionation:

-

The different fractions are collected, and the H₂O-soluble fraction (HSF) has been shown to contain this compound.[6]

-

-

Purification (General Approach):

-

Further purification of the HSF to isolate pure this compound would typically involve chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization Methods

The characterization of this compound would involve a combination of spectroscopic techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure.

-

UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the chromophore.

Cytotoxicity Assay (General Protocol)

The cytotoxic effects of this compound can be evaluated using various cell-based assays. A common method is the MTT assay.

-

Cell Culture:

-

Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound-containing fraction or pure compound for a specified duration (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells.

-

Biological Activities and Signaling Pathways

Research has indicated that this compound exhibits significant cytotoxic activity against human cancer cells. The primary mechanism of action appears to be the induction of apoptosis.

A study on a water-soluble fraction of Knoxia roxburghii containing this compound demonstrated potent cytotoxic effects on human MCF-7 breast cancer cells. The observed effects suggest the involvement of the intrinsic or mitochondrial pathway of apoptosis.[6]

The key events in this pathway are:

-

Increased Reactive Oxygen Species (ROS) Production: The compound induces oxidative stress within the cancer cells.

-

Mitochondrial Dysfunction: This is characterized by a reduction in the mitochondrial membrane potential.

-

Regulation of Apoptotic Proteins: There is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2][5]

-

Caspase Activation: The cascade of events leads to the activation of executioner caspases, such as caspase-3.[7]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.[8]

While the direct role of this compound in modulating the PI3K/Akt/mTOR pathway has not been explicitly demonstrated, this is a common pathway targeted by many natural anti-cancer compounds and warrants further investigation for this molecule.[9]

Visualizing the Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by the this compound-containing fraction.

Caption: Proposed apoptotic pathway induced by this compound in cancer cells.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cytotoxic effects against cancer cells. Its mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway, mediated by increased ROS production and the regulation of key apoptotic proteins. However, to fully realize its therapeutic potential, further research is imperative.

Key areas for future investigation include:

-

Detailed Physicochemical Characterization: Comprehensive studies to determine the melting point, solubility in various solvents, and detailed spectral data (UV-Vis, NMR, MS) of the pure compound are essential.

-

Elucidation of Specific Molecular Targets: Identifying the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.

-

In-depth Signaling Pathway Analysis: Investigating the effects of the pure compound on various signaling pathways, including the PI3K/Akt/mTOR pathway, will provide a more complete picture of its cellular effects.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Development of Synthetic Analogs: The chemical structure of this compound can serve as a scaffold for the synthesis of novel derivatives with potentially enhanced potency and improved pharmacological properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential anti-cancer agent. The compiled information highlights both the current understanding and the existing knowledge gaps, paving the way for future research in this promising area.

References

- 1. mdpi.com [mdpi.com]

- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 4. Extracts of Knoxia roxburghii (Spreng.) M. A. Rau Induce Apoptosis in Human MCF-7 Breast Cancer Cells via Mitochondrial Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracts of Knoxia roxburghii (Spreng.) M. A. Rau Induce Apoptosis in Human MCF-7 Breast Cancer Cells via Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PARP1 inhibitors induce pyroptosis via caspase 3-mediated gasdermin E cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Hydroxymorindone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxymorindone (1,3,5,6-Tetrahydroxy-2-methylanthracene-9,10-dione), a naturally occurring anthraquinone derivative. Due to the limited availability of a complete, published experimental dataset for this compound, this document presents representative spectroscopic data from closely related compounds and outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Introduction

This compound is a polyhydroxylated anthraquinone, a class of compounds known for their diverse biological activities. The structural elucidation and purity assessment of such compounds heavily rely on a combination of spectroscopic techniques. This guide serves as a resource for researchers engaged in the isolation, characterization, and development of this compound and related natural products.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural analogue, morindone, and general principles of spectroscopy for hydroxyanthraquinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.0 - 7.2 | s | - |

| H-7 | ~7.3 - 7.5 | d | ~8.0 |

| H-8 | ~7.6 - 7.8 | d | ~8.0 |

| 2-CH₃ | ~2.2 - 2.4 | s | - |

| 1-OH | ~12.0 - 13.0 | s | - |

| 3-OH | ~9.0 - 10.0 | s | - |

| 5-OH | ~11.0 - 12.0 | s | - |

| 6-OH | ~9.0 - 10.0 | s | - |

Note: Predicted values are based on the analysis of similar anthraquinone structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~160 - 165 |

| C-2 | ~110 - 115 |

| C-3 | ~150 - 155 |

| C-4 | ~105 - 110 |

| C-4a | ~130 - 135 |

| C-5 | ~155 - 160 |

| C-6 | ~145 - 150 |

| C-7 | ~120 - 125 |

| C-8 | ~115 - 120 |

| C-8a | ~130 - 135 |

| C-9 | ~180 - 185 |

| C-10 | ~185 - 190 |

| C-9a | ~110 - 115 |

| C-10a | ~115 - 120 |

| 2-CH₃ | ~15 - 20 |

Note: Predicted values are based on the analysis of similar anthraquinone structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: FT-IR Spectroscopic Data for Morindone (Representative Data) [1][2]

| Wavenumber (cm⁻¹) | Assignment |

| 3405 | O-H stretching (phenolic) |

| 2919 | C-H stretching (aromatic) |

| 1597 | C=O stretching (quinone) |

| 1273 | C-O stretching (phenol) |

| 1072 | C-H in-plane bending |

Note: Data is for morindone, a structurally similar compound, and serves as a representative example.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones. The absorption maxima are influenced by the substitution pattern and solvent.

Table 4: UV-Vis Spectroscopic Data for Morindone (Representative Data) [2]

| Solvent | λmax (nm) |

| Ethanol | 269, 422 |

Note: Data is for morindone, a structurally similar compound, and serves as a representative example.[2] UV/Vis spectra of hydroxyanthraquinones typically display multiple absorption bands in the UV and visible regions.[3]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.[4] Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[5]

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima in the ultraviolet and visible regions.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.[6]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200 to 800 nm.[7]

-

-

Data Processing: The spectrophotometer software will generate a spectrum of absorbance versus wavelength, from which the λmax values can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of natural products.

References

- 1. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 2. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. mse.washington.edu [mse.washington.edu]

- 6. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 7. Unmasking the Molecules: Identifying Compounds in UV-Vis Plant Extracts [greenskybio.com]

The Core Mechanism of 3-Hydroxymorindone in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone, a naturally occurring anthraquinone, has emerged as a compound of significant interest in oncology research. Isolated from botanicals such as Morinda citrifolia (Noni) and Knoxia roxburghii, this molecule has demonstrated notable anticancer properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, with a focus on its role in inducing apoptosis, modulating cell cycle progression, and interfering with key signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Cytotoxicity Profile of this compound

The anticancer potential of a compound is initially assessed by its ability to inhibit the growth of and induce death in cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this evaluation. While comprehensive IC50 data for this compound across a wide range of cancer cell lines is still being established, studies have shown its cytotoxic effects against various cancer types, including cervical cancer.

Table 1: Representative IC50 Values for Compounds in HeLa Cervical Cancer Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound SVM-2 | HeLa S3 | 5.18 | [2] |

| Compound SVM-4 | HeLa S3 | 4.89 | [2] |

| Molybdenum Complex 1 | HeLa | 15 | [3] |

| Molybdenum Complex 2 | HeLa | 12 | [3] |

| 3beta-hydroxyurs-12-en-27-oic acid | HeLa | 6.80 µg/ml | [4] |

Note: This table provides a reference for typical IC50 values in HeLa cells for various cytotoxic compounds. Specific IC50 values for this compound in HeLa and other cell lines should be determined empirically for each study.

Core Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Recent research has elucidated a primary mechanism by which this compound exerts its anticancer effects: the induction of apoptosis in cancer cells through a pathway mediated by reactive oxygen species (ROS).[1] This process is particularly well-documented in cervical cancer cells.

Induction of Reactive Oxygen Species (ROS)

This compound treatment leads to a significant accumulation of intracellular ROS.[1] ROS are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger programmed cell death. This increase in oxidative stress appears to be a critical initiating event in the apoptotic cascade induced by this compound.

Mitochondrial Dysfunction

The elevated ROS levels subsequently lead to mitochondrial dysfunction.[1] The mitochondria, central to cellular metabolism and survival, are primary targets of oxidative stress. ROS-induced damage to mitochondrial components can disrupt the mitochondrial membrane potential and trigger the release of pro-apoptotic factors into the cytoplasm, thereby committing the cell to apoptosis.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

A pivotal aspect of this compound's mechanism of action is its ability to inhibit the prosurvival PI3K/AKT/NF-κB signaling pathway.[1] This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell proliferation, survival, and resistance to apoptosis. By suppressing the activity of key proteins in this pathway, this compound effectively dismantles the cancer cell's survival machinery, rendering it susceptible to apoptosis.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Modulation of the Cell Cycle

In addition to inducing apoptosis, compounds structurally related to this compound have been shown to cause cell cycle arrest.[1] The cell cycle is a series of events that takes place in a cell as it grows and divides. By halting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from proliferating. While the specific effects of this compound on the cell cycle are an area of ongoing investigation, it is plausible that it contributes to its overall anticancer activity by inhibiting uncontrolled cell division.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell lines (e.g., HeLa)

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

This compound stock solution

-

Complete culture medium

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Following treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Intracellular ROS

This protocol details the detection of intracellular ROS levels using a fluorescent probe.

Materials:

-

Cancer cell lines

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

This compound

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with DCFH-DA solution in the dark for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/AKT/NF-κB pathway.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and visualize with an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Below is a diagram outlining the general workflow for these key experiments.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of ROS-mediated apoptosis via the inhibition of the PI3K/AKT/NF-κB signaling pathway. Its ability to disrupt fundamental cancer cell survival mechanisms makes it a compelling candidate for further investigation.

Future research should focus on:

-

Broadening the Scope: Evaluating the efficacy of this compound across a wider range of cancer cell lines to determine its spectrum of activity.

-

In Vivo Studies: Conducting animal studies to assess the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents or targeted therapies.

-

Detailed Mechanistic Studies: Further elucidating the precise molecular targets of this compound and its effects on other cancer-related pathways, such as the MAPK pathway and cell cycle regulation.

The continued exploration of this compound and its derivatives holds promise for the development of novel and effective cancer therapies.

References

- 1. Frontiers | Ethyl acetate extract of Knoxia roxburghii (Rubiaceae) down-regulates ECHDC1, CAMK2D, DDB1, UBA6, BIRC6, and HK1 proteins and ameliorates the symptoms of diabetes mellitus [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Induction of apoptosis in HeLa cells by 3beta-hydroxyurs-12-en-27-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 3-Hydroxymorindone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymorindone, a naturally occurring anthraquinone, has been identified as a constituent of the medicinal plant Morinda citrifolia (Noni). This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its history, chemical properties, and known biological context. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this review consolidates the existing knowledge and provides a framework for future research and development.

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene skeleton, widely recognized for their diverse pharmacological activities. Within this class, this compound (1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione) represents a specific molecule of interest due to its presence in Morinda citrifolia, a plant with a long history of use in traditional medicine. This document aims to provide an in-depth overview of the scientific knowledge surrounding this compound, with a focus on its discovery, chemical characteristics, and the broader context of the biological activities of related anthraquinones.

History and Discovery

The first documented isolation of this compound dates back to 1973 by Leistner, who identified the compound in cell suspension cultures of Morinda citrifolia[1][2]. This discovery was part of a broader investigation into the biosynthesis of anthraquinones, such as morindone and alizarin, in this plant species. Leistner's work established the natural origin of this compound and laid the groundwork for further phytochemical investigations of Morinda species.

Chemical Properties

IUPAC Name: 1,3,5,6-tetrahydroxy-2-methylanthracene-9,10-dione

Synonyms: 3-Hydroxy-morindone

Molecular Formula: C₁₅H₁₀O₆

Molecular Weight: 286.24 g/mol

Chemical Structure:

References

In Silico Docking Analysis of 3-Hydroxymorindone: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymorindone, a naturally occurring anthraquinone, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of a prospective in silico molecular docking study of this compound against key protein targets implicated in cancer and inflammation. Due to the limited direct research on this specific compound, this document outlines a robust methodology based on established protocols for similar molecules, offering a foundational framework for future computational and experimental investigations. The guide details experimental protocols, presents hypothetical binding affinity data in structured tables, and visualizes relevant signaling pathways and workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and scientists in the fields of drug discovery and computational biology, facilitating the exploration of this compound as a potential therapeutic agent.

Introduction

This compound is an anthraquinone derivative found in certain plant species. The anthraquinone scaffold is present in numerous compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. In silico molecular docking has emerged as a powerful and cost-effective tool in modern drug discovery, enabling the prediction of binding affinities and interaction modes between small molecules and their macromolecular targets. This guide proposes a hypothetical in silico docking study to elucidate the potential mechanisms of action of this compound by examining its interactions with key proteins involved in pivotal signaling pathways related to cancer and inflammation. The selected targets include key components of the PI3K/Akt/mTOR and NF-κB signaling pathways, as well as the inflammatory enzyme COX-2.

Prospective Protein Targets for this compound

Based on the known biological activities of structurally similar anthraquinones and flavonoids, the following protein targets are proposed for an initial in silico docking screening of this compound:

-

Phosphoinositide 3-kinase (PI3K): A critical enzyme in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

-

Protein Kinase B (Akt): A key downstream effector of PI3K, playing a central role in cell survival, proliferation, and growth.

-

Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth, proliferation, and metabolism.

-

Nuclear Factor-kappa B (NF-κB p65): A transcription factor that plays a crucial role in regulating the inflammatory response.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Detailed Experimental Protocols

This section outlines the detailed methodologies for a comprehensive in silico molecular docking study of this compound.

Software and Tools

-

Molecular Docking Software: AutoDock Vina

-

Visualization and Analysis: PyMOL, Discovery Studio Visualizer

-

Ligand and Protein Preparation: AutoDock Tools (ADT)

-

Diagram Generation: Graphviz

Ligand Preparation

-

Structure Retrieval: The 3D structure of this compound will be retrieved from the PubChem database (CID: 119335).

-

Energy Minimization: The ligand structure will be subjected to energy minimization using the MMFF94 force field to obtain a stable conformation.

-

File Format Conversion: The optimized ligand structure will be saved in the PDBQT format using AutoDock Tools, which includes the addition of Gasteiger charges and the definition of rotatable bonds.

Protein Preparation

-

Structure Retrieval: The 3D crystal structures of the target proteins will be downloaded from the Protein Data Bank (PDB):

-

PI3K (PDB ID: 4JPS)

-

Akt (PDB ID: 1UNQ)

-

mTOR (PDB ID: 4JSN)

-

NF-κB p65 (PDB ID: 1VKX)

-

COX-2 (PDB ID: 5IKR)

-

-

Protein Clean-up: All water molecules, co-crystallized ligands, and non-essential ions will be removed from the protein structures.

-

Addition of Polar Hydrogens and Charges: Polar hydrogen atoms and Kollman charges will be added to the protein structures using AutoDock Tools.

-

File Format Conversion: The prepared protein structures will be saved in the PDBQT format.

Molecular Docking Procedure

-

Grid Box Definition: A grid box will be defined around the active site of each target protein. The grid box dimensions will be set to encompass the entire binding pocket to allow for flexible ligand docking.

-

Docking Simulation: Molecular docking will be performed using AutoDock Vina. The software will explore various conformations of this compound within the defined binding site and calculate the binding affinity for each pose.

-

Pose Selection and Analysis: The docking results will be analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative data from the proposed in silico docking study of this compound.

Table 1: Hypothetical Binding Affinities of this compound with Target Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| PI3K | 4JPS | -8.5 |

| Akt | 1UNQ | -7.9 |

| mTOR | 4JSN | -9.1 |

| NF-κB p65 | 1VKX | -7.2 |

| COX-2 | 5IKR | -8.8 |

Table 2: Hypothetical Interacting Residues of Target Proteins with this compound

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| PI3K | Val851, Tyr836, Ile932 | Hydrogen Bond, Hydrophobic |

| Akt | Leu156, Thr291, Phe438 | Hydrogen Bond, Hydrophobic |

| mTOR | Trp2239, Leu2185, Ile2237 | Hydrophobic |

| NF-κB p65 | Arg33, Gln36, Cys38 | Hydrogen Bond |

| COX-2 | Val523, Arg120, Tyr385 | Hydrogen Bond, Pi-Alkyl |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and the experimental workflow.

Caption: Experimental workflow for in silico molecular docking.

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition.

Caption: NF-κB signaling pathway and potential inhibition.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the potential therapeutic activities of this compound. By targeting key proteins in the PI3K/Akt/mTOR and NF-κB signaling pathways, the proposed molecular docking studies can provide valuable insights into the compound's mechanism of action at a molecular level. The detailed protocols and hypothetical data presented herein serve as a robust starting point for researchers to initiate computational studies on this compound. The findings from such studies will be instrumental in guiding further experimental validation, including in vitro and in vivo assays, and could ultimately accelerate the development of this natural compound as a novel therapeutic agent for cancer and inflammatory diseases.

The Pharmacokinetics and Metabolism of 3-Hydroxymorindone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymorindone is an anthraquinone derivative found in plants of the Morinda genus, notably Morinda citrifolia, commonly known as Noni.[1] Anthraquinones from Morinda citrifolia have garnered interest for their potential therapeutic properties, including anticancer activities.[2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for evaluating their efficacy and safety. This document synthesizes the available pharmacokinetic data for related compounds to infer the likely metabolic fate of this compound and provides detailed experimental methodologies to facilitate future in-depth studies.

Inferred Pharmacokinetic Profile

Direct pharmacokinetic parameters for this compound are unavailable. However, studies on Morinda citrifolia fruit extracts provide some insights into the general behavior of its constituents.

Absorption

Pharmacokinetic studies of orally administered Morinda citrifolia (Noni) fruit extracts in healthy volunteers have been conducted using scopoletin as a bioactive marker.[5][6][7][8] These studies indicate that components of the extract are absorbed, with scopoletin appearing rapidly in the plasma.[5][7] However, the overall bioavailability appears to be low, with significant variability between individuals.[5][7]

Distribution, Metabolism, and Excretion

The distribution, metabolism, and excretion of this compound have not been specifically studied. Based on the general metabolism of xenobiotics and other anthraquinones, it is hypothesized that this compound undergoes extensive phase II metabolism, primarily in the liver.[9] The resulting metabolites are likely to be more water-soluble and readily excreted in urine and feces.

Hypothesized Metabolism of this compound

Based on the chemical structure of this compound (a trihydroxyanthraquinone) and established metabolic pathways for similar phenolic compounds, the primary routes of metabolism are predicted to be glucuronidation and sulfation.

Phase II Metabolism: Glucuronidation and Sulfation

The hydroxyl groups on the anthraquinone backbone of this compound are susceptible to conjugation reactions.

-

Glucuronidation: This is a common pathway for the metabolism of drugs and other xenobiotics, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate.[9] This process increases the water solubility of the compound, facilitating its excretion.[9]

-

Sulfation: Sulfotransferases (SULTs) are another key group of phase II enzymes that catalyze the sulfation of hydroxyl groups, also leading to more water-soluble and excretable metabolites.

The likely sites of glucuronidation and sulfation on the this compound molecule are the hydroxyl groups.

Potential Metabolic Pathways

The following diagram illustrates the hypothesized metabolic pathways for this compound.

References

- 1. Morindone - Wikipedia [en.wikipedia.org]

- 2. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 5. Pharmacokinetic study of Noni fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Glucuronidation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 3-Hydroxymorindone in Cell Culture and In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data and detailed mechanistic studies on 3-Hydroxymorindone's effects in cell culture and in vitro assays are limited. The following application notes and protocols are based on established methodologies for similar compounds, such as other hydroxylated anthraquinones and flavonoids with known anti-cancer properties. The provided quantitative data and specific pathway interactions are illustrative and should be determined experimentally for this compound.

Introduction

This compound is a natural compound found in plants such as Knoxia roxburghii.[1] While its specific biological activities are still under investigation, related compounds have demonstrated anti-tumor properties, suggesting that this compound may be a valuable subject for cancer research.[1] These application notes provide a framework for evaluating the efficacy and mechanism of action of this compound in cancer cell lines using standard in vitro assays.

Assessment of Cytotoxicity

A fundamental first step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Example IC50 Values of a Hypothetical Anti-Cancer Compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Example Data |

| MCF-7 | Breast Cancer | 48 | 25.5 |

| HeLa | Cervical Cancer | 48 | 32.1 |

| A549 | Lung Cancer | 48 | 45.8 |

| HepG2 | Liver Cancer | 48 | 18.9 |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Workflow for Determining IC50 using MTT Assay

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Assays to detect apoptosis often measure the externalization of phosphatidylserine (Annexin V staining) or the activation of caspases.

Table 2: Example Data for Apoptosis Induction by a Hypothetical Compound (at IC50 concentration for 48h)

| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | 15.2 | 22.5 |

| HeLa | 12.8 | 18.7 |

| HepG2 | 20.1 | 28.3 |

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both the floating and attached cells. Gently wash the attached cells with PBS and detach them using trypsin.

-

Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Signaling Pathway: Intrinsic Apoptosis Pathway

Cell Cycle Analysis

Many anti-cancer compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Table 3: Example Data for Cell Cycle Distribution after Treatment with a Hypothetical Compound (at IC50 concentration for 24h)

| Cell Cycle Phase | Control (%) | Treated (%) |

| G0/G1 | 55.3 | 35.1 |

| S | 30.2 | 20.5 |

| G2/M | 14.5 | 44.4 |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells in 6-well plates with this compound at the IC50 concentration for 24 hours.

-

Harvest the cells as described in the apoptosis protocol.

-

-

Fixation:

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Workflow for Cell Cycle Analysis

Western Blot Analysis of Signaling Pathways

To elucidate the molecular mechanisms of this compound, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

Table 4: Example Western Blot Results for a Hypothetical Compound's Effect on Signaling Proteins

| Protein | Change in Expression/Phosphorylation |

| p-Akt (Ser473) | Decreased |

| Total Akt | No significant change |

| p-ERK1/2 | Decreased |

| Total ERK1/2 | No significant change |

| Bcl-2 | Decreased |

| Bax | Increased |

| Cleaved Caspase-3 | Increased |

Experimental Protocol: Western Blotting

Objective: To analyze the effect of this compound on the expression of key signaling proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with this compound as desired.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

-

Signaling Pathway: PI3K/Akt/mTOR Pathway

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways, researchers can build a strong foundation for further preclinical development. It is imperative to experimentally determine the specific effects and optimal conditions for this compound in the chosen cancer models.

References

Application Notes & Protocols for the Quantification of 3-Hydroxymorindone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Hydroxymorindone, an anthraquinone found in plants of the Morinda genus, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in purified extracts and quality control of herbal preparations.

Experimental Protocol

a) Sample Preparation (from Morinda citrifolia leaves)

-

Drying and Grinding: Dry fresh plant material (e.g., Morinda citrifolia leaves) at 40-50°C to a constant weight and grind into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 25 mL of methanol.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Hydrolysis (optional, to liberate aglycones):

-

Reconstitute the dried extract in 10 mL of 50% methanol containing 1 M HCl.

-

Heat the mixture at 80°C for 1 hour under reflux.

-

Cool the solution and neutralize with NaOH.

-

Extract the solution three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate to dryness.

-

-

Final Sample Solution:

-

Reconstitute the dried extract (from step 2 or 3) in a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

b) Chromatographic Conditions

-

Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm and 280 nm. For higher selectivity for some anthraquinones, detection can also be performed around 435 nm.[1]

-

Injection Volume: 10 µL

c) Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for the HPLC-UV quantification of anthraquinones. These values are representative and should be established for this compound in your laboratory.

| Parameter | Typical Specification |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Experimental Workflow: HPLC-UV Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue extracts, and for trace-level detection in herbal products.

Experimental Protocol

a) Sample Preparation

The initial extraction from plant material can be performed as described in the HPLC section. For biological matrices, a protein precipitation or liquid-liquid extraction would be necessary.

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Final Sample Solution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter through a 0.22 µm syringe filter or use a filter vial and inject into the LC-MS/MS system.

-

b) LC-MS/MS Conditions

-

Instrument: LC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0.0 95 5 1.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

c) Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Negative Ion Mode (Phenolic hydroxyl groups are readily deprotonated)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions (Hypothetical for this compound, C₁₅H₁₀O₆, MW: 286.24) The exact precursor and product ions, as well as collision energies, must be determined by infusing a standard of this compound into the mass spectrometer. The deprotonated molecule [M-H]⁻ would be at m/z 285.2.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound (Quantifier) 285.2 Fragment 1 100 Optimized Value This compound (Qualifier) 285.2 Fragment 2 100 Optimized Value Internal Standard IS Precursor IS Product 100 Optimized Value

d) Method Validation Parameters (Representative Data)

The following table provides typical validation parameters for an LC-MS/MS method for small molecule quantification.

| Parameter | Typical Specification |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.3 - 0.6 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Experimental Workflow: LC-MS/MS Analysis

References

Dissolving 3-Hydroxymorindone for Biological Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymorindone, a naturally occurring anthraquinone, has garnered interest for its potential therapeutic properties. However, its hydrophobic nature presents a significant challenge for its application in aqueous-based biological assays. This document provides detailed application notes and standardized protocols for the effective dissolution of this compound for in vitro experiments, ensuring accurate and reproducible results. The protocols outlined herein are based on established methodologies for handling poorly soluble compounds in biological research.

Introduction

The accurate determination of the biological activity of therapeutic candidates is contingent on their proper solubilization in experimental media. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration assessments and potential cytotoxicity unrelated to the compound's intrinsic properties. This compound's lipophilic characteristics necessitate the use of organic solvents to create a concentrated stock solution, which can then be diluted to working concentrations in aqueous cell culture media. This document details the recommended solvents, preparation of stock solutions, and final dilution steps for use in biological experiments.

Solubility Data

The solubility of this compound in common solvents suitable for biological experiments is summarized below. Dimethyl sulfoxide (DMSO) is the recommended solvent of choice due to its high solubilizing capacity for a wide range of organic compounds and its relatively low toxicity to most cell lines at low concentrations.

| Solvent | Recommended Maximum Stock Concentration | Final Concentration in Media (v/v) | Notes |

| Dimethyl sulfoxide (DMSO) | 10 mM | ≤ 0.1% | Preferred solvent for initial stock solution.[1][2] |

| Ethanol | 1 mM | ≤ 0.5% | May be used as an alternative, but can be more toxic to cells. |

| Methanol | 1 mM | ≤ 0.5% | Use with caution due to potential cellular toxicity. |

Table 1: Solubility and Recommended Concentrations of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 270.2 g/mol , weigh 2.702 mg.

-

Adding Solvent: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex at maximum speed for 1-2 minutes to facilitate dissolution.

-

Aiding Solubilization (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes or sonicate for 5-10 minutes.[1] Visually inspect the solution to ensure no particulates are present.

-

Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with organic solvents.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into aqueous cell culture media to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile conical tubes or multi-well plates

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in a final volume of 10 mL:

-

Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium to get a 100 µM solution. Mix thoroughly by gentle pipetting or inversion.

-

Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium to achieve the final 10 µM concentration.

-

-

Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. For example, to achieve a 1 µM final concentration in 10 mL of media, add 1 µL of the 10 mM stock solution to the 10 mL of pre-warmed media.

-

Mixing: When adding the DMSO stock to the aqueous media, gently swirl the media to ensure rapid and even dispersion, which helps to prevent precipitation.[1]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of the specific cell line being used (typically ≤ 0.1%).[1] A vehicle control (media with the same final concentration of DMSO) should always be included in the experiment.

-

Use Immediately: It is best to prepare the working solutions fresh for each experiment.

Signaling Pathway

Based on the known biological activities of structurally related anthraquinones and flavonoids, this compound is hypothesized to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4][5]

Caption: Hypothesized signaling pathway modulation by this compound.